3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 720671-53-4
VCID: VC21444020
InChI: InChI=1S/C22H20N2O3S/c1-14-7-3-4-8-15(14)11-17-13-23-21(28-17)24-20(26)22(2)12-16-9-5-6-10-18(16)19(25)27-22/h3-10,13H,11-12H2,1-2H3,(H,23,24,26)
SMILES: CC1=CC=CC=C1CC2=CN=C(S2)NC(=O)C3(CC4=CC=CC=C4C(=O)O3)C
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.5g/mol

3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

CAS No.: 720671-53-4

Cat. No.: VC21444020

Molecular Formula: C22H20N2O3S

Molecular Weight: 392.5g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide - 720671-53-4

Specification

CAS No. 720671-53-4
Molecular Formula C22H20N2O3S
Molecular Weight 392.5g/mol
IUPAC Name 3-methyl-N-[5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-4H-isochromene-3-carboxamide
Standard InChI InChI=1S/C22H20N2O3S/c1-14-7-3-4-8-15(14)11-17-13-23-21(28-17)24-20(26)22(2)12-16-9-5-6-10-18(16)19(25)27-22/h3-10,13H,11-12H2,1-2H3,(H,23,24,26)
Standard InChI Key NAXZABBFGXMLGM-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CC2=CN=C(S2)NC(=O)C3(CC4=CC=CC=C4C(=O)O3)C
Canonical SMILES CC1=CC=CC=C1CC2=CN=C(S2)NC(=O)C3(CC4=CC=CC=C4C(=O)O3)C

Introduction

Chemical Structure and Identification

3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic molecule with the molecular formula C22H20N2O3S and a molecular weight of 392.5 g/mol. The compound is registered with CAS number 720671-53-4, allowing for consistent identification in chemical databases and literature.

The IUPAC name for this compound is 3-methyl-N-[5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-4H-isochromene-3-carboxamide, which precisely describes its chemical structure following international nomenclature standards.

Structural Components and Features

The compound consists of several key structural elements:

  • An isochromene core structure with a dihydro configuration

  • A thiazole ring with a 2-methylbenzyl substituent at the 5-position

  • A carboxamide linkage connecting the isochromene and thiazole portions

  • A methyl substituent at the 3-position of the isochromene ring

This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions and biological interactions.

Chemical Identifiers and Properties

Table 1: Chemical Identifiers and Physical Properties of 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

PropertyValue
CAS Number720671-53-4
Molecular FormulaC22H20N2O3S
Molecular Weight392.5 g/mol
InChIInChI=1S/C22H20N2O3S/c1-14-7-3-4-8-15(14)11-17-13-23-21(28-17)24-20(26)22(2)12-16-9-5-6-10-18(16)19(25)27-22/h3-10,13H,11-12H2,1-2H3,(H,23,24,26)
InChIKeyNAXZABBFGXMLGM-UHFFFAOYSA-N
SMILESCC1=CC=CC=C1CC2=CN=C(S2)NC(=O)C3(CC4=CC=CC=C4C(=O)O3)C
PubChem Compound ID3159005

Synthesis Methods

The synthesis of 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves a multi-step synthetic pathway that requires careful control of reaction conditions to achieve good yields and purity.

Critical Parameters in Synthesis

Several factors critically influence the successful synthesis of this compound:

  • Temperature control during each synthetic step

  • Selection of appropriate solvents that facilitate the desired transformations

  • Reaction time optimization to ensure complete conversion while minimizing degradation

  • Purification techniques that effectively separate the target compound from impurities and reaction byproducts

These parameters must be carefully monitored and controlled to achieve consistent, high-quality production of the compound for research purposes.

Characterization Techniques

The structural confirmation and purity assessment of 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide rely on several complementary analytical techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. Both proton (¹H) and carbon (¹³C) NMR spectra can confirm the presence and positioning of functional groups. Key NMR signals likely include:

  • Aromatic protons from both the isochromene and thiazole rings

  • Methyl group signals at characteristic chemical shifts

  • Methylene protons connecting the structural components

  • The distinctive proton signal of the thiazole ring

Infrared (IR) spectroscopy can identify characteristic functional groups, particularly the carbonyl stretching frequencies of the carboxamide and lactone functions within the molecule.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak at m/z 392 would correspond to the molecular weight of the intact compound, with fragment ions providing additional structural confirmation.

Research Context and Applications

Current Research Status

As a complex organic molecule with potential biological activities, 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is primarily categorized as a research compound. Its current applications appear to be focused on fundamental research in medicinal chemistry and organic synthesis.

Comparative Analysis

Table 2: Comparison of 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide with Related Compounds

Feature3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamideTypical Thiazole-Containing CompoundsTypical Isochromene-Containing Compounds
Core StructureCombined isochromene and thiazoleThiazole ring as primary scaffoldIsochromene ring as primary scaffold
Functional GroupsCarboxamide, lactoneVariable, often containing nitrogen heterocyclesTypically oxygen-rich with lactone functionality
Potential ApplicationsUnder investigation, potentially anti-inflammatory/antimicrobialOften antimicrobial, anti-inflammatoryVarious, including antioxidant properties
Synthetic ComplexityHigh - multiple steps requiredModerate to highModerate to high

This comparison highlights the unique combination of structural features that distinguishes this compound from other related chemical classes, potentially conferring novel biological properties.

Future Research Directions

Structure-Activity Optimization

Future research on 3-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide might focus on:

  • Synthesis of structural analogs with modifications to key functional groups

  • Systematic biological screening to identify specific activities

  • Optimization of physicochemical properties to improve drug-like characteristics

  • Detailed mechanistic studies to understand its mode of action at the molecular level

These investigations could potentially lead to the development of more potent and selective compounds with defined therapeutic applications.

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